molecular formula C10H16N2O B2749103 (1-Cyclohexylpyrazol-3-yl)methanol CAS No. 1339332-70-5

(1-Cyclohexylpyrazol-3-yl)methanol

Cat. No.: B2749103
CAS No.: 1339332-70-5
M. Wt: 180.251
InChI Key: KQMWPDYCGJIGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclohexylpyrazol-3-yl)methanol is a pyrazole-derived compound featuring a cyclohexyl substituent at the 1-position of the pyrazole ring and a hydroxymethyl (-CH2OH) group at the 3-position.

Properties

IUPAC Name

(1-cyclohexylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-8-9-6-7-12(11-9)10-4-2-1-3-5-10/h6-7,10,13H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMWPDYCGJIGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339332-70-5
Record name (1-cyclohexyl-1H-pyrazol-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexylpyrazol-3-yl)methanol typically involves the reaction of cyclohexylhydrazine with an appropriate β-ketoester or β-diketone under acidic or basic conditions to form the pyrazole ring. The resulting pyrazole derivative is then subjected to reduction reactions to introduce the methanol group at the 3-position. Common reagents used in these reactions include hydrazine derivatives, β-ketoesters, and reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexylpyrazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as ethanol or methanol, and appropriate catalysts .

Major Products Formed

Major products formed from these reactions include cyclohexylpyrazole derivatives, aldehydes, carboxylic acids, and substituted pyrazoles, depending on the specific reaction and conditions employed .

Scientific Research Applications

(1-Cyclohexylpyrazol-3-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Cyclohexylpyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The following table summarizes key differences between (1-Cyclohexylpyrazol-3-yl)methanol and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Predicted Boiling Point (°C) Predicted Density (g/cm³) pKa
This compound Cyclohexyl (C6H11) C10H16N2O 180.25* ~340–360† ~1.20–1.25† ~14.3‡
(1-Cyclopentyl-1H-pyrazol-3-yl)methanol Cyclopentyl (C5H9) C9H14N2O 166.22 327.2 ±17.0 1.24±0.1 14.35±0.10
(1-Cyclopropyl-1H-pyrazol-3-yl)methanol Cyclopropyl (C3H5) C7H10N2O 138.17 N/A N/A N/A
[1-(1H-Pyrazol-3-yl)cyclobutyl]methanol Cyclobutyl (C4H7) C8H12N2O 152.19 N/A N/A N/A
(1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol 3-Chlorophenyl, Phenyl C16H13ClN2O 292.74 N/A N/A N/A

*Inferred from analogs; †Estimated based on cyclopentyl derivative trends; ‡Assumed similar to cyclopentyl analog due to shared alcohol group.

Key Observations:
  • Molecular Weight and Size: The cyclohexyl derivative has the highest molecular weight (180.25 g/mol) among cycloalkyl-substituted analogs, followed by cyclopentyl (166.22 g/mol) and cyclobutyl (152.19 g/mol).
  • Boiling Point and Density : Cyclopentyl derivatives exhibit a predicted boiling point of 327.2°C , suggesting that the cyclohexyl analog may have a higher boiling point (~340–360°C) due to greater van der Waals interactions.
  • Steric Effects : The cyclohexyl group creates significant steric hindrance compared to smaller rings (e.g., cyclopropyl), which may reduce reaction rates in nucleophilic substitutions or enzyme interactions.

Biological Activity

(1-Cyclohexylpyrazol-3-yl)methanol is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a cyclohexyl group attached to a pyrazole ring, which is further substituted with a methanol group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2OC_{11}H_{14}N_2O. The compound's structure can be represented as follows:

CyclohexylPyrazoleMethanol\text{Cyclohexyl}-\text{Pyrazole}-\text{Methanol}

Key Properties

  • Molecular Weight : 194.24 g/mol
  • Solubility : Soluble in organic solvents, with limited solubility in water.
  • Log P : Indicates moderate lipophilicity, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways, leading to potential therapeutic effects.

Potential Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : Interaction with receptors can lead to altered signaling pathways, influencing physiological responses.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryPotential to reduce inflammation markers
Enzyme InhibitionMay inhibit specific metabolic enzymes

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound. For instance, a study conducted on its antimicrobial properties demonstrated efficacy against Gram-positive and Gram-negative bacteria.

Study Example

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Comparative Analysis with Similar Compounds

Similar compounds within the pyrazole class have shown varying degrees of biological activity. A comparison with other derivatives such as (1-Phenylpyrazol-3-yl)methanol reveals distinctions in potency and mechanism of action.

Table 2: Comparison of Pyrazole Derivatives

CompoundAntimicrobial ActivityAnti-inflammatory ActivityReference
This compoundModerateModerate
(1-Phenylpyrazol-3-yl)methanolHighLow
(1-Methylpyrazol-3-yl)methanolLowModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.